molecular formula C7H4ClF3 B024415 4-Chlorobenzotrifluoride CAS No. 98-56-6

4-Chlorobenzotrifluoride

Cat. No. B024415
CAS RN: 98-56-6
M. Wt: 180.55 g/mol
InChI Key: QULYNCCPRWKEMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorobenzotrifluoride and related compounds involves intricate chemical reactions that are pivotal for creating various fluorinated organic compounds. For instance, reactions of methylene fluoride with laser-ablated metal atoms result in the formation of transition metal methylidene difluoride complexes, showcasing a method of C-F activation and fluorine transfer which could be relevant in the synthesis pathways involving fluorinated benzene derivatives like 4-Chlorobenzotrifluoride (Lyon & Andrews, 2007).

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzotrifluoride derivatives has been elucidated using a combination of gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations. Such analyses reveal the planar Cs symmetry structure of these compounds, providing insights into their electronic and spatial configurations (Møllendal et al., 1998).

Chemical Reactions and Properties

Research into the chemical reactions of 4-Chlorobenzotrifluoride reveals its reactivity and potential for various chemical transformations. For example, the study of 4-Chlorobenzotrifluoride in reactions with OH radicals and Cl atoms provides crucial data on its kinetic properties and reaction mechanisms in both atmospheric and combustion processes, highlighting its environmental and industrial significance (Chattopadhyay et al., 2022).

Scientific Research Applications

  • Organic Synthesis and Catalysis : A study by Chen, Chi, and Chen (1990) in "Phosphorus Sulfur and Silicon and The Related Elements" showed the successful preparation of S-linked and N-substituted heterocycles from 3-nitro-4-chlorobenzotrifluoride and 3,5-dinitro-4-chlorobenzotrifluoride, indicating potential applications in organic synthesis and catalysis (Mei-Jin Chen, Ching-Sung Chi, & Qing‐Yun Chen, 1990).

  • Lithium-Ion Batteries : Huang et al. (2014) in "Journal of Power Sources" found that 4-(Trifluoromethyl)-benzonitrile significantly improves cyclic stability and capacity retention in LiNi 0.5 Mn 1.5 O4 cathodes of high-voltage lithium-ion batteries, suggesting its utility in enhancing battery performance (Wenna Huang et al., 2014).

  • Environmental Monitoring : A 2013 study in "Analytica chimica acta" by Lava et al. developed two analytical methods for the determination and quantification of benzotrifluoride and its derivatives in groundwater, highlighting its role in monitoring environmental contaminants (R. Lava et al., 2013).

  • Synthesis of Fluorine-Containing Compounds : Chi, Chen, and Liang (1988) in "Journal of Fluorine Chemistry" described the synthesis of fluorine-containing heterocyclic compounds by reacting 3,5-dinitro-2-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles (Ching-Sung Chi, Mei-Jen Chen, & Shi-Quin Liang, 1988).

  • Non-Explosive Reagent in Organic Synthesis : Banks (1998) in "Journal of Fluorine Chemistry" highlighted the use of F-TEDA-BF4 as a versatile, non-explosive, and inexpensive reagent for organic synthesis, providing a safer alternative to other fluorinating agents (R. Banks, 1998).

  • Atmospheric Chemistry : Atkinson et al. (1985) in "Archives of Environmental Contamination and Toxicology" presented a study on the atmospheric lifetimes of compounds like 4-chlorobenzotrifluoride, relevant to understanding the behavior of herbicides and pesticides in the atmosphere (R. Atkinson et al., 1985).

Safety And Hazards

4-Chlorobenzotrifluoride is flammable and its vapors may form explosive mixtures with air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The 4-Chlorobenzotrifluoride market is expected to grow, influenced by various factors, including changing consumer preferences, technological advancements, and economic trends . It serves as a vital metric for businesses, providing insights into market dynamics and opportunities for strategic development .

properties

IUPAC Name

1-chloro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
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InChI Key

QULYNCCPRWKEMF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)Cl
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Molecular Formula

C7H4ClF3
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DSSTOX Substance ID

DTXSID7024821
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Molecular Weight

180.55 g/mol
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Physical Description

P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor.
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Boiling Point

277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F
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Flash Point

117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C
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Density

1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34
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Vapor Density

6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24
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Vapor Pressure

1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F
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Product Name

4-Chlorobenzotrifluoride

Color/Form

Water-white liquid

CAS RN

98-56-6, 98-56-6, 92709-16-5
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Melting Point

-33 °F (NTP, 1992), -33 °C, -33 °F
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Synthesis routes and methods I

Procedure details

The solution is heated to 60°-70° C. with stirring, using a magnetic stirring bar. Bromine, 32 g (0.2 mole), is added dropwise sub-surface. The reddish color dissipates quickly and a gas evolution occurs. A catalytic amount of radical initiator such as azodiisobutyronitrile may be added intermittently to promote the reaction. When the color begins to sustain, the pot temperature is raised to 90°-100° C. The remaining bromine is added in the same fashion. The pot temperature can be raised to 110°-120° C. for 2-4 hours. During this period, an additional amount of bromine such as 1-2 g may be added to complete the conversion of (I). 4-chlorobenzotrifluoride can be obtained in a good yield by fractional distillation of the mixture.
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Synthesis routes and methods II

Procedure details

WO00/35851/2000 talks about synthesis of 2,6-Dichloro-4-trifluoromethylaniline starting from 3,4,5-trichloro-benzotrifluoride in the presence of alkaline fluorides like lithium fluoride and ammonia in the presence of N-methylpyrrolidone at 250° C. to give 97% conversion and 87% selectivity. The main drawback of the above process is the synthesis of 3,4,5-trichlorobenzotrifluoride in high yield and purity. Chlorination of p-chlorobenzotrifluoride gives a mixture of 3,4,5-trichlorobenzotrifluoride in 72% GLC conversions, 3,4-dichloro and tetrachlorobenzotrifluoride. The process to get pure 3,4,5-isomer from this mixture by fractionation followed by crystallization is very tedious. Moreover in-spite of using very pure intermediates, substantial amount of an undesired isomer (3-amino-4,5-dichlorobenzotrifluoride) is also obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzotrifluoride
Reactant of Route 4
4-Chlorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzotrifluoride

Citations

For This Compound
563
Citations
R Atkinson, SM Aschmann, AM Winer… - Archives of Environmental …, 1985 - Springer
The homogeneous gas phase atmospheric loss processes for chlorobenzene (CB), benzotrifluoride (BTF) and 4-chlorobenzotrifluoride (CBTF), compounds chemically and structurally …
Number of citations: 36 link.springer.com
CJ Young, RFG Biagi, MD Hurley… - … and Chemistry: An …, 2008 - Wiley Online Library
… One such compound is 4‐chlorobenzotrifluoride (CBTF), for which environmental fate studies have not been conducted. The objective of the present study was to determine the …
Number of citations: 4 setac.onlinelibrary.wiley.com
F Maestri, S Copelli, R Rota, L Gigante… - Industrial & …, 2009 - ACS Publications
In this work, a simple and general procedure for optimally scaling-up exothermic semibatch processes has been applied to the analysis of a nitration reaction performed in the …
Number of citations: 36 pubs.acs.org
A Chattopadhyay, Y Bedjanian… - The Journal of …, 2022 - ACS Publications
The mechanisms for the OH radical and Cl atom gas-phase reaction kinetics of substituted aromatic compounds remain a topic of atmospheric and combustion chemistry research. 4-…
Number of citations: 3 pubs.acs.org
R Lava, E Aimo, L Menegus, G Pojana… - Analytica Chimica Acta, 2013 - Elsevier
… 1) considered in this work are: benzotrifluoride (BTF), 4-chlorobenzotrifluoride (4CBTF), 2,4-… ), 4-nitrobenzotrifluoride (4NBTF), 3-amino-4-chlorobenzotrifluoride (3A4CBTF), 3-nitro-…
Number of citations: 6 www.sciencedirect.com
A Panda, PP Sindhuja, V Vijayan, RC Panda - … Engineering Research and …, 2023 - Elsevier
… Nitration of 4-Chlorobenzotrifluoride exhibits both interphase and intraphase mass-transfer phenomenon. The proposed control strategy was demonstrated on the SBR process and …
Number of citations: 1 www.sciencedirect.com
S Copelli, M Derudi, CS Cattaneo, G Nano… - Process safety and …, 2014 - Elsevier
… In this work, dedicated software has been developed and used to simulate a cooling system breakdown in an industrial SBR where the nitration of 4-Chlorobenzotrifluoride is carried out…
Number of citations: 37 www.sciencedirect.com
GD Zhu, DH Chen, JH Huang, FK Lui, CS Chi - Journal of fluorine chemistry, 1989 - Elsevier
The synthesis of fluorine-containing derivatives of gossypol such as 5,5′-diisopropyl-6,6′,7,7′-tetra-O-di(2-chloro-5-trifluoromethylphenylisocyanide)-3,3′-dimethyl-1,1′-dihydroxy-…
Number of citations: 7 www.sciencedirect.com
J Novotny, CH Collins, FW Starks - Journal of Pharmaceutical …, 1973 - Wiley Online Library
… Of particular interest is a new preparation of the Grignard of 4-chlorobenzotrifluoride … 4-Chlorobenzotrifluoride was chosen as initial starting material due to its lower cost and because of …
Number of citations: 7 onlinelibrary.wiley.com
R Lava, F Calore, M Mazzola, CG Moretto, U Pretto… - Chemosphere, 2021 - Elsevier
… area, 2,4-dichlorobenzotrifluoride (24DCBTF), 3,4-dichlorobenzotrifluoride (34DCBTF) and amino-derivatives 3-aminobenzotrifluoride (3ABTF) and 3-amino-4-chlorobenzotrifluoride (…
Number of citations: 3 www.sciencedirect.com

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